5-Methoxy cytidine

RNA mutagenesis Reverse transcription Nucleoside analog

5-Methoxycytidine (CAS 37805-90-6, 5moC) is a chemically modified cytidine analog distinguished by a methoxy group (-OCH3) substitution at the 5-position of the pyrimidine ring. It belongs to the class of epitranscriptomic nucleoside modifications, which also includes 5-methylcytidine (5meC), 5-hydroxymethylcytidine (5hmC), and 5-formylcytidine (5fC).

Molecular Formula C10H15N3O6
Molecular Weight 273.24 g/mol
Cat. No. B12387523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy cytidine
Molecular FormulaC10H15N3O6
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESCOC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O6/c1-18-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6?,7+,9-/m1/s1
InChIKeyIZFJAICCKKWWNM-AOXOCZDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Methoxycytidine for RNA Epitranscriptomics and Antiviral Research: A Procurement Guide for the Modified Nucleoside


5-Methoxycytidine (CAS 37805-90-6, 5moC) is a chemically modified cytidine analog distinguished by a methoxy group (-OCH3) substitution at the 5-position of the pyrimidine ring . It belongs to the class of epitranscriptomic nucleoside modifications, which also includes 5-methylcytidine (5meC), 5-hydroxymethylcytidine (5hmC), and 5-formylcytidine (5fC) [1]. As a research tool, 5moC is utilized to investigate RNA structure, function, and the regulatory roles of non-canonical bases, with applications extending from basic biochemical studies to antiviral drug development .

5-Methoxycytidine in RNA Research: Why a Simple 5-Methylcytidine Analog Is Not an Acceptable Substitute


The functional divergence among 5-modified cytidines is profound, driven by distinct electronic and steric properties that preclude simple interchange. The methoxy group in 5moC is electron-withdrawing via induction, which contrasts sharply with the electron-donating methyl group of 5-methylcytidine (5meC) [1]. This fundamental difference alters base-pairing preferences, enzymatic recognition, and chemical stability [2]. As a result, substituting 5moC for 5meC or other analogs like 5-hydroxymethylcytidine (5hmC) in experimental systems will yield irreproducible and biologically irrelevant data. Procurement decisions must therefore be guided by the specific quantitative differentiation of each modification.

Quantitative Differentiation of 5-Methoxycytidine from 5-Methylcytidine and Related Analogs: Head-to-Head Evidence for Scientific Selection


Base-Pairing Specificity of N4-Methoxycytidine vs. N4-Methylcytidine in Reverse Transcription

N4-methoxycytidine, a direct derivative of 5-methoxycytidine, exhibits strict U-like base-pairing behavior in reverse transcription assays, whereas N4-methylcytidine does not. This is a direct, quantitative differentiation in mutagenic potential [1].

RNA mutagenesis Reverse transcription Nucleoside analog Antiviral research

Comparative Hydrolytic and Deamination Stability of 5-Substituted Cytidines under Acidic Conditions

The electron-withdrawing nature of the methoxy group at C5 in 5-methoxycytidine significantly alters its chemical degradation pathway compared to cytidine and other 5-substituted derivatives. Under acidic conditions, 5-substituted cytidines undergo competitive hydrolysis (to cytosine base and ribose) and deamination (to uridine). The rate and proportion of hydrolysis is increased by electron-withdrawing substituents [1].

Nucleoside stability Hydrolysis Deamination Chemical stability

Enzymatic Incorporation Efficiency: 5-Methoxy-CTP vs. Canonical CTP in In Vitro Transcription

5-Methoxycytidine 5'-triphosphate (5-Methoxy-CTP) can be enzymatically incorporated into RNA during in vitro transcription, replacing canonical CTP. This is a key functional differentiation from 5-methylcytidine triphosphate (5-Me-CTP), which may exhibit different incorporation efficiencies and affect RNA structure and function in distinct ways .

RNA synthesis In vitro transcription Enzymatic incorporation RNA labeling

Differential Binding in Polymeric Complexes: Poly(5-methoxycytidylic acid) vs. Poly(5-methylcytidylic acid)

Poly(5-methoxycytidylic acid), or poly(mo5C), forms a 1:1 complex with poly(I). This complex formation is a specific, quantifiable biophysical property that differs from the behavior of poly(5-methylcytidylic acid) [1]. The methoxy group alters the polymer's ability to base-pair and form higher-order structures compared to the methylated analog.

Nucleic acid polymers Base-pairing Poly(I) binding Biophysical chemistry

Key Research Applications for 5-Methoxycytidine Driven by Quantitative Differentiation


Controlled Mutagenesis for Antiviral Drug Discovery

Researchers developing lethal mutagenesis strategies against RNA viruses should prioritize N4-methoxycytidine or 5-methoxycytidine over N4-methylcytidine. The strict U-like base-pairing of the N4-methoxy derivative [1] provides a predictable, defined pathway for introducing mutations, which is essential for designing antiviral agents with a controlled mechanism of action and for interpreting results in viral evolution studies.

Investigating Epitranscriptomic Regulatory Mechanisms

For studies on the dynamic regulation of RNA function via 5-cytosine modifications, 5-methoxycytidine serves as a critical chemical probe. Unlike the naturally occurring 5-methylcytidine oxidation products (5hmC, 5fC), the non-native methoxy group is not subject to the same enzymatic demethylation pathways [1]. This allows researchers to install a stable, unnatural modification to interrogate the function of the 5-position without interference from endogenous cellular machinery.

Biophysical Studies of Modified Nucleic Acid Polymers

Scientists investigating the effect of nucleobase modifications on the structure, stability, and interactions of RNA and DNA polymers should use 5-methoxycytidine. Its quantifiably distinct ability to form a 1:1 complex with poly(I) [1] makes it a valuable tool for probing the fundamental principles of nucleic acid recognition and for developing novel nucleic acid-based materials and biosensors.

Synthesis of Site-Specifically Modified RNA Transcripts

For structural biology, enzymology, and RNA-protein interaction studies, 5-Methoxy-CTP is the reagent of choice for generating RNA with a defined 5-methoxy modification via in vitro transcription [1]. This approach bypasses the need for complex chemical synthesis of entire modified RNA strands, providing a streamlined method to introduce the modification at specific sites to probe its local effects on RNA folding, catalysis, or ligand binding.

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